molecular formula C9H12F2N2O2 B1484472 3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098103-07-0

3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484472
CAS No.: 2098103-07-0
M. Wt: 218.2 g/mol
InChI Key: CZEVCPZTGXNCRY-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a difluoromethyl group attached to a tetrahydropyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the tetrahydropyrimidine-2,4-dione core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent introduction of the tert-butyl and difluoromethyl groups can be performed using reagents such as tert-butyl chloride and difluoromethylating agents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be utilized to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific therapeutic effects.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 6-(Difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the tert-butyl group.

  • 3-Tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the difluoromethyl group.

Uniqueness: The presence of both the tert-butyl and difluoromethyl groups in 3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione provides it with unique chemical and physical properties compared to its analogs. These groups can influence its reactivity, stability, and interactions with other molecules.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

3-tert-butyl-6-(difluoromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-9(2,3)13-6(14)4-5(7(10)11)12-8(13)15/h4,7H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEVCPZTGXNCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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